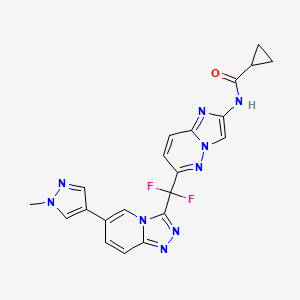
c-Met-IN-16
Cat. No. B8631127
M. Wt: 449.4 g/mol
InChI Key: RLLSEIXUTRQGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178534B2
Procedure details


A mixture of N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide (0.6 g, 1.16 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.242 g, 1.162 mmol), and PdCl2(dppf):CH2Cl2 (0.048 g, 0.058 mmol) in dioxane (10 mL)/2N Na2CO3 (5 mL) was heated in a microwave at 110° C. for 30 min. This reaction was repeated 4 times and reaction mixtures were combined. The reaction was diluted with CH2Cl2 (500 mL) and washed with H2O (3×200 mL). The organic phase was separated and concentrated to dryness via rotary evaporation. The resulting residue was suspended in EtOAc and sonicated. The resulting solid was collected by filtration and rinsed with EtOAc. The solid was the dissolved in MeOH/CH2Cl2 (5:95, 300 mL) and filtered through a silica plug and rinsed with MeOH/CH2Cl2 (5:95). Concentrated HCl (0.5 mL) was added to the collected eluent followed by active charcoal. The solution was stirred at ambient temperature for 1 hour and filtered through celite. The solvent was evaporated and the resulting residue was then triturated in EtOAc. The solid was collected by filtration, rinsed with EtOAc and dried in vacuum to provide the title compound, N-(6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide hydrochloride (0.92 g, 1.78 mmol, 38%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.82 (d, J=6.32 Hz, 4 H) 1.91-2.01 (m, 1 H) 3.87 (s, 3 H) 7.70 (d, J=9.35 Hz, 1 H) 7.90 (dd, J=9.60, 1.52 Hz, 1 H) 7.98-8.11 (m, 2 H) 8.19-8.32 (m, 2 H) 8.40 (s, 1 H) 8.70 (s, 1 H) 11.35 (s, 1 H). ESI-MS:m/z 516.1 (M+H)+. MP: 195° C. dec.
Name
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide
Quantity
0.6 g
Type
reactant
Reaction Step One

Quantity
0.242 g
Type
reactant
Reaction Step One






Name

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:33])([F:32])[C:12]3[CH:13]=[CH:14][C:15]4[N:16]([CH:18]=[C:19]([N:21]([C:27]([CH:29]5[CH2:31][CH2:30]5)=[O:28])[C:22]([CH:24]5[CH2:26][CH2:25]5)=[O:23])[N:20]=4)[N:17]=3)=[N:9][N:10]=2)[CH:7]=1.[CH3:34][N:35]1[CH:39]=[C:38](B2OC(C)(C)C(C)(C)O2)[CH:37]=[N:36]1.C([O-])([O-])=O.[Na+].[Na+].C(Cl)[Cl:56]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:33][C:11]([F:32])([C:8]1[N:6]2[CH:7]=[C:2]([C:38]3[CH:37]=[N:36][N:35]([CH3:34])[CH:39]=3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1)[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([CH:18]=[C:19]([NH:21][C:27]([CH:29]3[CH2:31][CH2:30]3)=[O:28])[N:20]=2)[N:17]=1.[ClH:56].[F:33][C:11]([F:32])([C:8]1[N:6]2[CH:7]=[C:2]([C:38]3[CH:37]=[N:36][N:35]([CH3:34])[CH:39]=3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1)[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([CH:18]=[C:19]([NH:21][C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[N:20]=2)[N:17]=1 |f:2.3.4,7.8.9.10,12.13|
|
Inputs


Step One
|
Name
|
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=2N(C1)C(=NN2)C(C=2C=CC=1N(N2)C=C(N1)N(C(=O)C1CC1)C(=O)C1CC1)(F)F
|
|
Name
|
|
|
Quantity
|
0.242 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4 times and reaction mixtures
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O (3×200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness via rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sonicated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with EtOAc
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in MeOH/CH2Cl2 (5:95, 300 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a silica plug
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with MeOH/CH2Cl2 (5:95)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated HCl (0.5 mL) was added to the collected eluent
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was then triturated in EtOAc
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2)(C2=NN=C1N2C=C(C=C1)C=1C=NN(C1)C)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.FC(C=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2)(C2=NN=C1N2C=C(C=C1)C=1C=NN(C1)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.78 mmol | |
| AMOUNT: MASS | 0.92 g | |
| YIELD: PERCENTYIELD | 38% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
